1-Butyl-3-(2-ethoxybenzyl)urea
Overview
Description
N-butyl-N’-(2-ethoxybenzyl)urea is an organic compound belonging to the class of N-substituted ureas These compounds are characterized by the presence of a urea moiety where one of the nitrogen atoms is substituted with an alkyl or aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(2-ethoxybenzyl)urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N-butylamine with 2-ethoxybenzyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-butyl-N’-(2-ethoxybenzyl)urea, often involves the use of phosgene as a reagent to generate the desired isocyanate or carbamoyl chloride. due to the hazardous nature of phosgene, alternative methods such as the use of potassium isocyanate in water have been developed .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2-ethoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the benzyl or butyl groups, leading to the formation of different substituted ureas.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-N’-(2-ethoxybenzyl)urea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can lead to changes in nitrogen metabolism and other related pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-butyl-N’-(2-ethoxybenzyl)urea include other N-substituted ureas such as N-butyl-N’-(2-methoxybenzyl)urea and N-butyl-N’-(2-chlorobenzyl)urea. These compounds share similar structural features but differ in the substituents attached to the benzyl group .
Uniqueness
N-butyl-N’-(2-ethoxybenzyl)urea is unique due to the presence of the ethoxy group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct interactions with molecular targets and different applications compared to other N-substituted ureas .
Properties
IUPAC Name |
1-butyl-3-[(2-ethoxyphenyl)methyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-5-10-15-14(17)16-11-12-8-6-7-9-13(12)18-4-2/h6-9H,3-5,10-11H2,1-2H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYQLEOINOKDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NCC1=CC=CC=C1OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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